molecular formula C17H24Cl2N2O · HCl B1163425 U-48800 (hydrochloride)

U-48800 (hydrochloride)

Cat. No. B1163425
M. Wt: 379.8
InChI Key: SLPJZGZGEABEGK-MOGJOVFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

U-48800 is an analytical reference standard that is structurally similar to known opioids. This product is intended for research and forensic applications

Scientific Research Applications

Toxicokinetics and Analytical Toxicology

  • U-48800, a new synthetic opioid (NSO), has been studied for its toxicokinetic characteristics, crucial for clinical and forensic toxicology. This research identified 13 phase I metabolites and one phase II metabolite, involving metabolic reactions like N-dealkylation and hydroxylation. The primary isozymes involved were CYP2C19 and CYP3A4, suggesting that CYP2C19 poor metabolizers may face increased U-48800 toxicity. The research highlights moderate in vitro half-life and intrinsic clearance, providing valuable insights for toxicological screening approaches (Gampfer et al., 2019).

Opioid Receptor Agonist Studies

  • U-50,488, a compound structurally related to U-48800, has been investigated for its effects on morphine-induced antinociception and dependency in guinea pigs. It was found to antagonize morphine's effects at doses that did not independently induce antinociception. Interestingly, it partially restored morphine antinociception in morphine-tolerant guinea pigs. This compound also blocked the development of tolerance to morphine antinociception, indicating its potential application in preventing morphine tolerance and dependence (Tao et al., 1994).

Detection and Quantification in Forensic Cases

  • A method for detecting and quantifying U-48800 and related compounds in human whole blood was developed, crucial for addressing overdoses and deaths related to opioid use. This research contributed to the understanding of the pharmacokinetics of U-48800 and its metabolites, providing valuable information for forensic investigations (Fogarty et al., 2020).

Uranium Extraction and Recovery

  • Research on uranium extraction has explored the use of hydrochloric acid and various compounds for the enrichment and recovery of uranium from different media. These studies provide insights into the chemical processes and efficiencies of uranium extraction, which is significant for nuclear energy and environmental remediation applications (White & Fathurrachman, 1994).

properties

Molecular Formula

C17H24Cl2N2O · HCl

Molecular Weight

379.8

InChI

InChI=1S/C17H24Cl2N2O.ClH/c1-20(2)15-6-4-5-7-16(15)21(3)17(22)10-12-8-9-13(18)11-14(12)19;/h8-9,11,15-16H,4-7,10H2,1-3H3;1H/t15-,16-;/m0./s1

InChI Key

SLPJZGZGEABEGK-MOGJOVFKSA-N

SMILES

CN(C)[C@H]1CCCC[C@@H]1N(C)C(CC2=C(Cl)C=C(Cl)C=C2)=O.Cl

synonyms

2-(2,4-dichlorophenyl)-N-((1S,2S)-2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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